molecular formula C7H5F4NO3S B13475230 5-(Difluoromethoxy)-2,4-difluorobenzenesulfonamide

5-(Difluoromethoxy)-2,4-difluorobenzenesulfonamide

Cat. No.: B13475230
M. Wt: 259.18 g/mol
InChI Key: UFAKOGQDWHQJBR-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)-2,4-difluorobenzene-1-sulfonamide is a chemical compound characterized by the presence of difluoromethoxy and difluorobenzene groups attached to a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethoxy)-2,4-difluorobenzene-1-sulfonamide typically involves multiple steps, including etherification, nitrification, hydrolysis, reduction, and redox reactions . One common method starts with the etherification of a suitable precursor, followed by nitrification to introduce nitro groups. Subsequent hydrolysis and reduction steps convert the nitro groups to amines, which are then subjected to redox reactions to form the final sulfonamide compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity while minimizing costs and environmental impact. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)-2,4-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 5-(difluoromethoxy)-2,4-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoromethoxy and sulfonamide groups can form hydrogen bonds or other interactions with these targets, modulating their activity and leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethoxy)-2,4-difluorobenzene-1-sulfonamide is unique due to its combination of difluoromethoxy and sulfonamide groups, which confer specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H5F4NO3S

Molecular Weight

259.18 g/mol

IUPAC Name

5-(difluoromethoxy)-2,4-difluorobenzenesulfonamide

InChI

InChI=1S/C7H5F4NO3S/c8-3-1-4(9)6(16(12,13)14)2-5(3)15-7(10)11/h1-2,7H,(H2,12,13,14)

InChI Key

UFAKOGQDWHQJBR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)F)F)OC(F)F

Origin of Product

United States

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